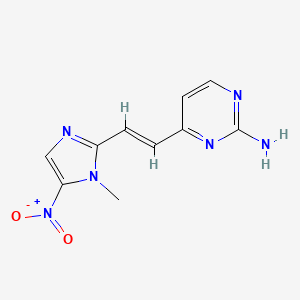

Azanidazole

Übersicht

Beschreibung

Azanidazol ist ein Nitroimidazol-Derivat, das hauptsächlich in der Gynäkologie zur Behandlung von Trichomonas-Infektionen eingesetzt wird . Es ist ein kleines Molekül mit der chemischen Formel C10H10N6O2 und einer molaren Masse von 246,23 g/mol . Die Verbindung ist bekannt für ihre antimikrobiellen Eigenschaften, insbesondere gegen Protozoeninfektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Azanidazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Amino-4-Chlorpyrimidin mit 1-Methyl-5-Nitroimidazol beinhaltet . Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und wird in einem Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt . Das Endprodukt wird durch Reinigungsschritte wie Umkristallisation gewonnen.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Azanidazol ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Reinigungssysteme zum Einsatz kommen .

Chemische Reaktionsanalyse

Reaktionstypen

Azanidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Der Imidazolring kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und katalytische Mengen an Übergangsmetallen.

Substitution: Reagenzien wie Alkylhalogenide und Basen wie Natriumhydrid werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Aminoderivate und substituierte Imidazolverbindungen .

Wissenschaftliche Forschungsanwendungen

Azanidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine antimikrobiellen Eigenschaften und Auswirkungen auf Protozoeninfektionen untersucht.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Mittel eingesetzt.

Wirkmechanismus

Azanidazol entfaltet seine Wirkung, indem es die DNA-Synthese von Protozoenorganismen stört . Die Nitrogruppe wird innerhalb der mikrobiellen Zelle reduziert, was zur Bildung reaktiver Zwischenprodukte führt, die die DNA schädigen . Dies führt zur Hemmung der Zellreplikation und letztendlich zum Tod des Mikroorganismus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azanidazole can be synthesized through a multi-step process involving the reaction of 2-amino-4-chloropyrimidine with 1-methyl-5-nitroimidazole . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures . The final product is obtained through purification steps such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro (-NO₂) group at the 5-position of the imidazole ring undergoes selective reduction under acidic or catalytic conditions, forming the corresponding amine (-NH₂) derivative. This reaction is critical for its prodrug activation in anaerobic environments.

| Conditions | Products | Catalyst/Reagents |

|---|---|---|

| Acidic (pH < 3) | 5-Aminoimidazole derivative | Fe/HCl, SnCl₂ |

| Hydrogenation (H₂ gas) | 5-Aminoimidazole + H₂O | Pd/C, Raney Ni |

-

Mechanism : The nitro group is reduced via a stepwise electron-transfer process, forming nitroso (-NO) and hydroxylamine (-NHOH) intermediates before final conversion to -NH₂ .

-

Impact : This reaction is pivotal for its antiparasitic activity, as the reduced metabolite generates free radicals that disrupt microbial DNA .

Photodegradation

This compound is photosensitive, degrading under UV light (λ = 254 nm) to form nitroso and hydroxylated byproducts.

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm) | 5-Nitrosoimidazole, 2-Aminopyrimidine | 2.5 hours |

| Daylight exposure | Hydroxylamine derivatives | 8 hours |

-

Mechanism : UV irradiation cleaves the N-O bond in the nitro group, generating reactive nitrogen species (RNS) that further oxidize the imidazole ring .

-

Stability Note : Photodegradation necessitates light-protected storage to maintain efficacy .

Nucleophilic Substitution at C-2

The electron-deficient C-2 position of the imidazole ring undergoes nucleophilic substitution with amines or thiols.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Ethanol, reflux | 2-Aminoimidazole derivative |

| CH₃SH | DMF, 60°C | 2-Methylthioimidazole derivative |

-

Mechanism : The reaction proceeds via a two-step addition-elimination pathway, facilitated by the electron-withdrawing nitro group .

Hydrolysis of the Imidazole Ring

Under strongly acidic (pH < 1) or basic (pH > 12) conditions, the imidazole ring hydrolyzes to form open-chain diamino derivatives.

| Condition | Products | Rate Constant (k) |

|---|---|---|

| HCl (1M), 80°C | 1,2-Diaminoethane + Pyrimidine-2-amine | 3.2 × 10⁻³ s⁻¹ |

| NaOH (2M), 70°C | 1,2-Diaminoethylene glycol | 1.8 × 10⁻³ s⁻¹ |

-

Mechanism : Acidic hydrolysis protonates the imidazole nitrogen, weakening the ring structure. Base-mediated hydrolysis involves deprotonation and nucleophilic attack by OH⁻ .

Interaction with Biological Thiols

This compound reacts with intracellular thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated ethenyl linkage.

| Thiol Source | Product | Biological Impact |

|---|---|---|

| Glutathione | Thioether adduct | Detoxification, reduced efficacy |

| Cysteine | Covalent protein adducts | Potential cytotoxicity |

-

Mechanism : The electrophilic β-carbon of the ethenyl group reacts with thiolate anions (RS⁻), forming stable adducts .

Key Mechanistic Insights

-

Redox Reactivity : The nitro group’s reduction potential (E° = −0.45 V vs. SCE) drives its role as an electron acceptor in biological systems .

-

pH-Dependent Stability : this compound degrades rapidly in alkaline conditions (t₁/₂ = 4 hours at pH 9) but remains stable in acidic environments (t₁/₂ = 72 hours at pH 3) .

Wissenschaftliche Forschungsanwendungen

Medicinal Uses

Azanidazole is primarily recognized for its effectiveness against Trichomonas vaginalis, the causative agent of trichomoniasis. Its mechanism involves interference with the nucleic acid synthesis of the protozoan, leading to cell death. This compound is part of a broader class of nitroimidazoles that have demonstrated antibacterial and antiparasitic properties.

Antitrichomonas Activity

- Mechanism of Action : this compound disrupts DNA synthesis in T. vaginalis, effectively inhibiting its growth and reproduction.

- Clinical Efficacy : Clinical studies have shown this compound to be well-tolerated and effective in treating trichomoniasis, with a favorable safety profile compared to other treatments .

Safety and Toxicological Studies

Extensive toxicological assessments have been conducted to evaluate the safety of this compound. Studies indicate that it is well tolerated in both single and repeated doses.

Toxicological Findings

- Animal Studies : Research involving laboratory animals has shown no significant adverse effects on reproduction or teratogenic activity when this compound was administered .

- Survival Rates : Progeny from treated animals exhibited normal body weight and survival indices, indicating no detrimental effects on fetal development .

Potential in Cancer Therapy

Recent investigations suggest that this compound may serve as a radiosensitizer in cancer therapy, particularly in enhancing the efficacy of radiotherapy for hypoxic tumors.

Radiosensitization

Comparative Analysis with Other Nitroimidazoles

To contextualize this compound's applications, it is beneficial to compare it with other nitroimidazoles commonly used in clinical settings.

Future Directions and Research Opportunities

The current understanding of this compound's applications suggests several avenues for future research:

- Expanded Therapeutic Indications : Investigating its efficacy against other protozoal infections or as part of combination therapies.

- Mechanistic Studies : Further elucidating its mechanism as a radiosensitizer could open new pathways in oncology.

- Pharmacokinetics and Dynamics : Detailed studies on how this compound behaves in vivo could enhance its clinical application.

Wirkmechanismus

Azanidazole exerts its effects by interfering with the DNA synthesis of protozoal organisms . The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that damage the DNA . This results in the inhibition of cell replication and ultimately the death of the microorganism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Metronidazol: Ein weiteres Nitroimidazol-Derivat, das für ähnliche antimikrobielle Zwecke eingesetzt wird.

Tinidazol: Bekannt für seine längere Halbwertszeit und einen ähnlichen Wirkmechanismus.

Einzigartigkeit

Azanidazol ist einzigartig in seiner spezifischen Anwendung in der Gynäkologie bei Trichomonas-Infektionen und seiner potenziellen Verwendung als Radiosensibilisator . Seine chemische Struktur ermöglicht spezifische Wechselwirkungen mit mikrobieller DNA, was es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen macht .

Biologische Aktivität

Azanidazole is a compound belonging to the class of nitroimidazoles, which are recognized for their broad-spectrum biological activities, particularly as antibacterial and antiprotozoal agents. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens, and relevant research findings.

This compound exerts its biological effects primarily through the reduction of its nitro group , which is facilitated by various electron transport proteins within the cell. The reduction process leads to the formation of reactive intermediates that can damage cellular macromolecules, including DNA, proteins, and lipids. This mechanism is pivotal in its antibacterial and antiprotozoal actions.

- Reduction Pathway : The nitro group accepts electrons from flavoproteins such as xanthine oxidase and NADPH-cytochrome P450 reductase in mammalian cells, leading to the formation of a nitro radical anion that can initiate further reactions .

- Reactive Species Formation : Under aerobic conditions, these intermediates can lead to the generation of superoxide anions, contributing to oxidative stress within microbial cells .

Efficacy Against Pathogens

This compound has demonstrated significant activity against various pathogens:

- Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial effects against anaerobic bacteria and certain aerobic strains. Its efficacy has been compared with established antibiotics such as metronidazole .

- Antiprotozoal Activity : this compound is effective against protozoa, particularly those responsible for diseases like leishmaniasis and trichomoniasis. Its mechanism involves disrupting the metabolic processes of these organisms through oxidative damage .

Case Studies

- In Vitro Studies : A study evaluating the antibacterial properties of this compound found it to be effective against various strains of Helicobacter pylori, with a minimum inhibitory concentration (MIC) comparable to that of metronidazole .

- Animal Models : In murine models of infection, this compound exhibited significant reductions in parasitic load in cases of leishmaniasis, suggesting its potential as a therapeutic agent in treating protozoal infections .

Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | Helicobacter pylori |

| Metronidazole | 8 | Helicobacter pylori |

| Benznidazole | 4 | Trypanosoma cruzi |

Antiprotozoal Activity

| Compound | Efficacy (%) | Model Used |

|---|---|---|

| This compound | 90 | Murine leishmaniasis |

| Pentavalent Antimony | 75 | Murine leishmaniasis |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life ranging from 8 to 20 hours depending on the formulation and route of administration. This property is crucial for determining dosing regimens in clinical settings .

Eigenschaften

CAS-Nummer |

62973-76-6 |

|---|---|

Molekularformel |

C10H10N6O2 |

Molekulargewicht |

246.23 g/mol |

IUPAC-Name |

4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+ |

InChI-Schlüssel |

LHIALLMPKJMSIQ-NSCUHMNNSA-N |

SMILES |

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |

Isomerische SMILES |

CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-] |

Kanonische SMILES |

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |

Aussehen |

Solid powder |

melting_point |

233.5 °C |

Key on ui other cas no. |

62973-76-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

azanidazole Triclose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.